![molecular formula C13H14N4O3S B2891308 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 313481-35-5](/img/structure/B2891308.png)
2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. These compounds are known for their wide range of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can generally be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Scientific Research Applications
Electroluminescent Devices
Triazine derivatives have been researched for their use in electroluminescent devices due to their electron-deficient systems. They can be used as components in the development of new types of displays and lighting systems .
Solar Energy
Functionalized triazine derivatives are being explored as hole transport materials for perovskite solar cells. Their chemical properties could improve the efficiency and stability of solar panels .
Catalysis
Triazines are involved in catalysis research due to their structural properties and reactivity aspects. They could be used to develop new catalysts for chemical reactions .
Biological Studies
The electron-deficient nature of triazines makes them suitable for constructing mono and fused derivatives involved in diverse structure–activity relationship studies, which are crucial in drug discovery and development .
Antitumor Agents
Some triazine derivatives have shown potential as antitumor agents. They may inhibit enzymes involved in tumorigenesis or induce cell apoptosis, making them candidates for cancer treatment research .
Enzyme Inhibition
Due to their ability to inhibit certain enzymes, triazine derivatives are being studied for their potential use in treating various diseases by targeting specific enzymatic pathways .
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHXEMFAIZWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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